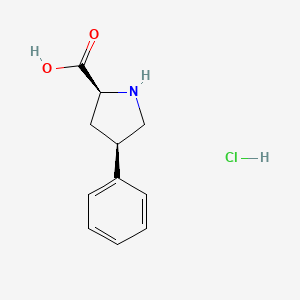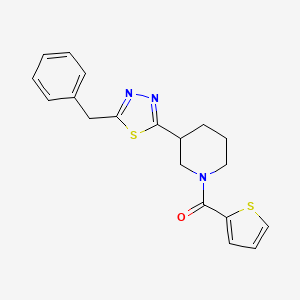
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride” are not fully detailed in the search results. The molecular weight is given as 227.69 .Applications De Recherche Scientifique
Stereochemistry and Biological Activity
The stereochemistry of phenylpiracetam and its methyl derivative, involving compounds structurally related to (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, significantly influences their pharmacological profiles. Research has demonstrated that the configuration of stereocenters in such compounds directly relates to their biological properties. The design, synthesis, and exploration of the biological activity of enantiomerically pure derivatives have shown pharmacological advantages, highlighting the necessity for drug substance purification to isolate the most effective stereoisomer. This research underscores the importance of stereochemistry in developing central nervous system agents to facilitate memory processes and attenuate cognitive impairments associated with various conditions (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, are key in biorenewable chemical production due to their role as precursors for industrial chemicals. However, their inhibitory effects on microbes at concentrations below desired yields pose significant challenges. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for engineering robust strains for improved industrial performance. This understanding can help in the development of metabolic engineering strategies to increase microbial tolerance and robustness, essential for the fermentative production of carboxylic acids (Jarboe et al., 2013).
Antioxidant Properties
Hydroxycinnamic acids, structurally related to (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, possess significant antioxidant properties. The structure-activity relationships (SARs) of these compounds have been extensively studied, showing that the presence of an unsaturated bond on the side chain is vital for activity. Modifications in the aromatic ring and carboxylic function, such as esterification and amidation, significantly influence their antioxidant activity. These findings suggest the potential of designing more potent antioxidant molecules based on SARs, which could be useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)
![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)
